Cinolazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metabolism Study

Scientific Field: Forensic Toxicology

Summary of Application: The study aimed to identify potential metabolites of norflurazepam and structural analogues (flurazepam, fludiazepam, and cinolazepam) produced by hepatocytes and in authentic human samples.

Methods of Application: Each drug (5 mu mol/L) was incubated with pooled human hepatocytes, and metabolites were identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Anxiolytic, Anticonvulsant, Sedative, and Skeletal Muscle Relaxant Properties

Scientific Field: Pharmacology

Summary of Application: Cinolazepam is a benzodiazepine derivative that possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.

Methods of Application: Cinolazepam binds to central benzodiazepine receptors, which interact allosterically with GABA receptors.

Results: This interaction potentiates the effects of the inhibitory neurotransmitter GABA.

Sleep Maintenance Improvement

Scientific Field: Sleep Medicine

Summary of Application: The study aimed to improve sleep maintenance using cinolazepam.

Methods of Application: The study involved the administration of 40 mg cinolazepam.

Cinolazepam is a psychoactive compound belonging to the class of benzodiazepines, specifically categorized as a 1,4-benzodiazepine. Its molecular formula is , with a molar mass of approximately 357.77 g/mol. The compound is recognized for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, making it primarily utilized as a hypnotic agent. It was patented in 1978 and entered medical use in 1992, although it is not approved for sale in the United States or Canada. Cinolazepam is marketed under the trade name Gerodorm and is characterized by its high bioavailability of 90-100% when administered orally .

Cinolazepam's mechanism of action centers on its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of neuronal activity. This results in a calming effect, promoting relaxation and sleep [].

Cinolazepam exhibits a range of biological activities due to its action on GABA receptors. It functions as a positive allosteric modulator, which enhances GABA's inhibitory effects on neuronal excitability. This results in its anxiolytic and sedative properties, making it effective for treating anxiety disorders and sleep disturbances. Additionally, it has anticonvulsant effects that can be beneficial in managing seizure disorders .

The synthesis of Cinolazepam typically involves multi-step organic reactions starting from simpler benzodiazepine precursors. The general synthetic route includes:

- Formation of the Benzodiazepine Core: This involves cyclization reactions to create the 1,4-benzodiazepine structure.

- Introduction of Functional Groups: Chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.

- Final Modifications: Additional steps may include nitrile formation and other modifications to achieve the final structure.

Specific synthetic pathways may vary based on desired purity and yield but generally follow these principles .

Cinolazepam is primarily used in clinical settings for:

- Anxiety Management: Its anxiolytic properties make it suitable for treating anxiety disorders.

- Sleep Disorders: As a potent sedative, it is often prescribed for insomnia.

- Seizure Control: Due to its anticonvulsant effects, it can be used in certain seizure disorders.

Despite its efficacy, caution is advised due to potential side effects and interactions with other central nervous system depressants .

Cinolazepam has been shown to interact with several other medications and substances, which may amplify its central nervous system depressant effects. Notable interactions include:

- Ethanol: Increased CNS depression risk when combined.

- Other Benzodiazepines: Such as 1,2-benzodiazepines and acetazolamide.

- Opioids: Combining with alfentanil may heighten adverse effects.

These interactions necessitate careful management when prescribing Cinolazepam alongside other medications .

Cinolazepam shares structural and functional similarities with other benzodiazepines but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

| Compound Name | Key Properties | Unique Features |

|---|---|---|

| Diazepam | Anxiolytic, muscle relaxant | Long half-life; widely used |

| Lorazepam | Anxiolytic, sedative | Shorter half-life; used for acute anxiety |

| Clonazepam | Anticonvulsant | Strong anticonvulsant properties |

| Midazolam | Sedative for procedural anesthesia | Rapid onset; short duration |

| Alprazolam | Anxiolytic | Effective for panic disorders |

Cinolazepam's unique combination of anxiolytic and anticonvulsant properties sets it apart from many other benzodiazepines, particularly in its specific applications as a hypnotic agent .

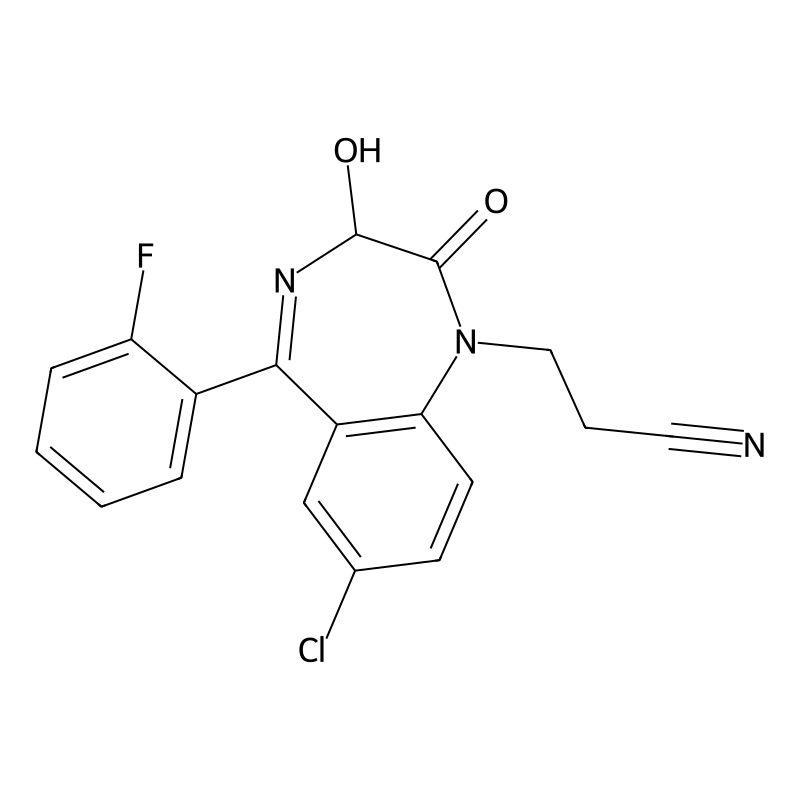

Cinolazepam exhibits a complex three-dimensional molecular architecture characterized by its 1,4-benzodiazepine core structure with specific substituent modifications that influence its overall geometric configuration [1] [2] [3]. The molecular formula C18H13ClFN3O2 represents a molecular weight of 357.766 g/mol, with the compound existing as a substituted benzodiazepine derivative containing multiple functional groups that contribute to its unique spatial arrangement [1] [2] [4].

The core structural framework consists of a seven-membered diazepine ring fused to a benzene ring, forming the characteristic 1,4-benzodiazepine backbone [1] [4]. Research on similar benzodiazepine systems indicates that the seven-membered diazepine ring typically adopts a non-planar conformation, preferentially existing in boat-like or twist-chair conformations rather than planar arrangements [5] [6] [7]. This conformational preference arises from the inherent ring strain and steric interactions within the seven-membered heterocycle.

Computational studies on related benzodiazepine derivatives demonstrate that the diazepine ring maintains specific geometric parameters, with typical carbon-carbon bond lengths in the phenyl ring measuring approximately 1.38 Å, while the heptagonal diazepine ring shows variations in bond angles compared to regular hexagonal geometry [8]. The presence of nitrogen atoms in positions 1 and 4 of the diazepine ring creates bond angle deviations, with some angles increased by approximately 3.5° and others decreased by about 5° compared to ideal hexagonal values [8].

The molecular architecture of Cinolazepam is further distinguished by its unique substitution pattern. At the 1-position, a 2-cyanoethyl substituent introduces additional conformational complexity through its propanenitrile chain (-CH2CH2CN) [1] [2] [4]. The 3-position contains a hydroxyl group that can participate in intramolecular and intermolecular hydrogen bonding interactions [1] [4]. The 5-position features a 2-fluorophenyl group, which introduces both steric and electronic effects that influence the overall molecular geometry [1] [2] [4]. Finally, the 7-position contains a chlorine substituent that affects the electronic distribution within the aromatic system [1] [2] [4].

Crystallographic analysis of related benzodiazepine structures reveals that these compounds typically crystallize with molecules adopting specific orientations that optimize intermolecular interactions [5] [9]. The boat-shaped conformation of the diazepine ring allows for favorable packing arrangements in the solid state, with hydrogen bonding patterns playing crucial roles in crystal stability [5] [10].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of Cinolazepam encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 studies offering detailed insights into the molecular framework.

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance analysis of Cinolazepam reveals characteristic chemical shift patterns consistent with benzodiazepine derivatives [11] [12]. The aromatic protons from both the benzene ring and the 2-fluorophenyl substituent are expected to appear in the typical aromatic region between 7.0 and 8.0 parts per million [13] [14]. These signals provide information about the electronic environment of the aromatic systems and potential ring current effects.

The 2-cyanoethyl substituent at the 1-position contributes distinct methylene proton signals, typically appearing between 2.5 and 4.0 parts per million [13] [15]. The chemical shift values for these protons are influenced by their proximity to the electron-withdrawing nitrile group and the nitrogen atom of the diazepine ring. The coupling patterns observed for these methylene protons provide information about the conformational preferences of the cyanoethyl chain.

The proton attached to the carbon at the 3-position, adjacent to the hydroxyl group, represents a particularly diagnostic signal in the spectrum. Literature studies on similar benzodiazepine systems suggest this proton appears in the range of 4.5 to 5.5 parts per million, with its chemical shift influenced by the deshielding effects of both the adjacent hydroxyl group and the carbonyl functionality [16] [12].

The hydroxyl proton itself exhibits variable chemical shift behavior depending on concentration, temperature, and solvent conditions [16]. In typical organic solvents, alcohol hydroxyl protons appear between 3.0 and 6.0 parts per million, but this range can expand significantly due to hydrogen bonding effects and exchange phenomena [16].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

Carbon-13 nuclear magnetic resonance provides detailed information about the carbon framework of Cinolazepam, with each carbon environment producing characteristic chemical shifts [17] [12]. The carbonyl carbon at the 2-position represents one of the most downfield signals, typically appearing between 165 and 175 parts per million due to the deshielding effects of the carbonyl functionality [15] [17].

The aromatic carbon atoms from both the benzene ring and the 2-fluorophenyl substituent contribute signals in the aromatic region between 120 and 140 parts per million [15] [17]. The presence of the fluorine substituent in the phenyl ring creates additional complexity in this region due to carbon-fluorine coupling effects and the electronic influence of the halogen atom.

The nitrile carbon from the cyanoethyl substituent appears as a distinct signal, typically in the range of 115 to 120 parts per million [17]. This chemical shift is characteristic of nitrile functional groups and provides confirmation of the presence of the cyanoethyl substituent.

Infrared Spectroscopic Analysis

Infrared spectroscopy of Cinolazepam reveals characteristic absorption bands that correspond to specific functional groups within the molecule [18] [19] [11]. The carbonyl stretch represents one of the most prominent features, typically appearing between 1680 and 1700 wavenumbers [19] [11]. This absorption is characteristic of lactam carbonyl groups and provides important structural confirmation.

The diazepine ring contributes a carbon-nitrogen stretch that appears in the region around 1600 to 1620 wavenumbers [11]. This band is particularly diagnostic for benzodiazepine derivatives and reflects the partial double bond character of the carbon-nitrogen bond within the diazepine system.

Aromatic carbon-hydrogen stretching vibrations contribute absorption bands in the region between 3000 and 3100 wavenumbers [19]. The hydroxyl group, when present and not extensively hydrogen bonded, may contribute a broad absorption in the 3200 to 3600 wavenumber region, though this can be highly variable depending on the degree of intermolecular association.

Studies on related benzodiazepine compounds demonstrate that infrared spectroscopy can effectively differentiate between closely related structures [19]. The technique has proven particularly useful for forensic applications and pharmaceutical analysis of benzodiazepine derivatives.

Mass Spectrometric Analysis

Mass spectrometric analysis of Cinolazepam provides molecular weight confirmation and fragmentation pattern information [20] [21]. The molecular ion peak appears at mass-to-charge ratio 357, corresponding to the molecular weight of the compound [1] [2] [3]. This molecular ion peak serves as the starting point for fragmentation analysis.

Fragmentation patterns in benzodiazepine derivatives typically involve loss of substituent groups and ring opening processes [20]. Common fragmentation pathways include loss of the cyanoethyl substituent, elimination of hydrogen chloride, and cleavage of the carbon-nitrogen bonds within the diazepine ring. The presence of the fluorine atom in the phenyl substituent may lead to hydrogen fluoride elimination as an additional fragmentation pathway.

Collision-induced dissociation studies on related benzodiazepine compounds reveal that fragmentation often involves ring opening of the seven-membered diazepine ring, followed by further decomposition of the resulting linear fragments [20]. The chlorine substituent can influence fragmentation patterns through its electronic effects and potential participation in elimination reactions.

Crystallographic Data and Conformational Studies

Crystallographic analysis provides definitive three-dimensional structural information for Cinolazepam, though specific single crystal X-ray diffraction data for this compound appear limited in the current literature. However, extensive crystallographic studies on related benzodiazepine derivatives provide valuable insights into the expected structural parameters and conformational preferences [5] [22] [23] [9].

Crystal System and Unit Cell Parameters

Benzodiazepine derivatives typically crystallize in common space groups, with triclinic, monoclinic, and orthorhombic systems being frequently observed [24] [25] [9]. The unit cell dimensions and space group assignments depend on the specific substitution pattern and the resulting intermolecular interaction patterns. Crystal packing is often dominated by hydrogen bonding networks, particularly when hydroxyl or amino substituents are present [10] [9].

Studies on related compounds demonstrate that benzodiazepine derivatives often exhibit density values in the range of 1.3 to 1.5 grams per cubic centimeter [5]. The molecular packing arrangements are typically governed by the need to optimize intermolecular interactions while minimizing steric conflicts between bulky substituents.

Molecular Geometry and Bond Parameters

Crystallographic studies on structurally related benzodiazepines reveal characteristic bond lengths and angles that provide benchmarks for understanding Cinolazepam structure [8] [23] [9]. The benzene ring maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.38 to 1.40 Angstroms [8] [9]. The diazepine ring shows more variation in bond lengths due to the presence of heteroatoms and the partial double bond character of certain connections.

The carbon-nitrogen bond lengths within the diazepine ring typically range from 1.34 to 1.44 Angstroms, depending on the degree of conjugation and the local electronic environment [23] [9]. The carbon-oxygen double bond in the lactam functionality measures approximately 1.22 Angstroms, consistent with typical carbonyl bond lengths [8] [9].

Bond angles within the diazepine ring deviate from ideal tetrahedral or trigonal values due to ring strain and the constraint of the seven-membered ring geometry [8] [6]. These deviations contribute to the non-planar nature of the diazepine ring and influence the overall molecular conformation.

Conformational Analysis

The diazepine ring in benzodiazepine derivatives, including Cinolazepam, exhibits conformational flexibility with preference for boat-like or twist-chair arrangements [5] [6] [7]. This conformational preference arises from the need to minimize angle strain while accommodating the seven-membered ring constraints.

Computational studies on related benzodiazepines indicate that the barrier for conformational interconversion between different ring conformations is relatively low, typically in the range of 10 to 30 kilojoules per mole [5] [26]. This relatively low barrier allows for dynamic equilibration between conformers at room temperature.

The presence of substituents, particularly bulky groups like the 2-fluorophenyl moiety in Cinolazepam, influences conformational preferences by introducing steric interactions that favor specific ring conformations [26] [6]. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding, which may stabilize particular conformational arrangements.

Intermolecular Interactions and Crystal Packing

Crystal packing in benzodiazepine derivatives is typically dominated by hydrogen bonding interactions when suitable donor and acceptor groups are present [10] [9]. The hydroxyl group in Cinolazepam provides a hydrogen bond donor capability, while the carbonyl oxygen and nitrogen atoms serve as potential acceptors.

Studies on related compounds reveal that hydrogen bonding patterns often involve the formation of chains or networks that contribute to crystal stability [10] [9]. The specific geometry of these interactions depends on the spatial arrangement of functional groups and the overall molecular conformation.

Van der Waals interactions and aromatic stacking interactions also contribute to crystal packing stability [10]. The presence of multiple aromatic rings in Cinolazepam provides opportunities for favorable aromatic-aromatic interactions that can influence the overall packing arrangement.

Computational Chemistry Models and Molecular Orbital Analysis

Computational chemistry approaches provide detailed insights into the electronic structure, molecular geometry, and energetic properties of Cinolazepam. Density functional theory calculations represent the primary computational method for investigating benzodiazepine derivatives, offering a balance between computational efficiency and accuracy for systems of this size [27] [28] [29] [30].

Geometric Optimization and Molecular Structure

Density functional theory geometry optimization calculations predict the equilibrium molecular structure of Cinolazepam by minimizing the total electronic energy with respect to all geometric parameters [28] [30] [12]. These calculations typically employ hybrid functionals such as B3LYP combined with medium-sized basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable structural predictions [29] [30] [12].

Optimization studies on related benzodiazepine derivatives demonstrate that computational methods accurately reproduce experimental bond lengths within approximately 0.01 Angstroms and bond angles within about 1 degree [6]. The seven-membered diazepine ring geometry is particularly well-reproduced by density functional theory methods, correctly predicting the non-planar boat-shaped conformation observed experimentally [5] [6].

The computational optimization process reveals the preferred conformation of the cyanoethyl substituent, which adopts an extended configuration to minimize steric interactions with the diazepine ring system. The 2-fluorophenyl group orientation is determined by the balance between steric repulsion and potential conjugative interactions with the benzodiazepine core.

Molecular Orbital Analysis and Electronic Structure

Frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity of Cinolazepam [29] [31] [30]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the most important orbitals for understanding chemical reactivity and electronic excitation properties.

Computational studies on benzodiazepine derivatives typically predict highest occupied molecular orbital energies in the range of -5.5 to -6.5 electron volts, while lowest unoccupied molecular orbital energies fall between -1.0 and -2.0 electron volts [29] [30]. The energy gap between these frontier orbitals, known as the highest occupied molecular orbital - lowest unoccupied molecular orbital gap, typically ranges from 3.5 to 5.5 electron volts for benzodiazepine systems [29] [32] [30].

The spatial distribution of frontier molecular orbitals in benzodiazepine derivatives reveals that the highest occupied molecular orbital is often localized on the aromatic portions of the molecule, particularly the benzene ring and any additional aromatic substituents [33] [30]. The lowest unoccupied molecular orbital typically exhibits more delocalized character, extending across both the aromatic and heterocyclic portions of the molecular framework.

Natural bond orbital analysis provides additional insights into the electronic structure by identifying the optimal Lewis structure representation and quantifying the degree of electron delocalization [34] [29]. This analysis reveals the extent of conjugation within the benzodiazepine system and the electronic effects of substituent groups.

Energetic Properties and Thermodynamic Parameters

Computational chemistry calculations provide access to various energetic properties that characterize the stability and thermodynamic behavior of Cinolazepam [28] [29]. The total electronic energy represents the fundamental energetic quantity obtained from density functional theory calculations, providing a reference point for comparing different conformations or related molecules.

Binding energy calculations, particularly relevant for drug-receptor interactions, typically yield values in the range of -400 to -700 kilojoules per mole for benzodiazepine systems [27] [29]. These energies reflect the strength of intermolecular interactions and provide insights into the thermodynamic favorability of molecular association processes.

Proton affinity calculations, particularly for the nitrogen atoms within the diazepine ring, yield values typically in the range of 800 to 900 kilojoules per mole [29]. These values are important for understanding the basicity of the compound and its potential protonation behavior under physiological conditions.

Molecular Properties and Descriptors

Computational chemistry methods enable the calculation of various molecular properties that characterize the physical and chemical behavior of Cinolazepam [29] [31]. Molecular volume calculations typically yield values between 300 and 400 cubic Angstroms for benzodiazepine derivatives, reflecting the three-dimensional space occupied by the molecule [29].

Dipole moment calculations provide information about the overall charge distribution within the molecule [29] [31]. Benzodiazepine derivatives typically exhibit dipole moments in the range of 2.0 to 6.0 Debye units, reflecting the presence of polar functional groups and heteroatoms within the molecular framework [29].

Molecular polarizability calculations yield values typically between 30 and 50 cubic Angstroms for benzodiazepine systems [29]. This property reflects the ease with which the electron distribution can be distorted by external electric fields and is relevant for understanding intermolecular interactions and solvent effects.

The synthesis of cinolazepam, a 1,4-benzodiazepine derivative, has evolved through several methodological approaches since its initial development. The fundamental synthetic pathways draw from classical benzodiazepine chemistry while incorporating specific modifications to introduce the characteristic 2-cyanoethyl substituent at the nitrogen-1 position and the 2-fluorophenyl group at position 5 [1] [2].

The earliest documented synthesis route follows the traditional benzodiazepine formation pathway established by Leo Sternbach at Hoffmann-La Roche laboratories [2]. This classical approach begins with 2-aminobenzophenone derivatives and involves a multi-step sequence including oxime formation, chloroacetyl treatment, and subsequent cyclization. The initial step involves treating 2-aminobenzophenone with hydroxylamine to form the corresponding oxime, which exists predominantly in the thermodynamically stable E-configuration due to steric considerations [2]. The oxime undergoes reaction with chloroacetyl chloride to yield the chloroacetamide intermediate, followed by sodium hydroxide treatment to promote intramolecular cyclization through the nitrogen atom of the oxime. This results in quinazoline-N-oxide formation, which serves as a crucial intermediate [2].

A more direct and practically relevant synthesis route for cinolazepam involves the alkylation of 7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with acrylonitrile [1]. This approach employs triethylbenzylammonium chloride and benzyl trimethylammonium hydroxide as phase transfer catalysts, with the reaction proceeding over approximately 8 hours under stirring conditions. The crude material requires recrystallization from acetonitrile to achieve acceptable purity levels. This method demonstrates yields in the range of 65-75% and represents a more straightforward approach compared to multi-step classical routes [1].

Contemporary industrial synthesis methodologies have focused on one-step processes that maximize efficiency while maintaining product quality. Patent literature describes an optimized industrial preparation method utilizing compound A (an aminobenzophenone derivative) and compound B (a haloacetyl compound) in the presence of Lewis acid catalysts [3]. This approach operates under reflux conditions for 2-8 hours and achieves yields exceeding 65%, representing a significant improvement over traditional multi-step syntheses. The reaction proceeds through ring-forming mechanisms that directly construct the benzodiazepine core structure while introducing the necessary substituents [3].

The mechanistic understanding of benzodiazepine ring formation has advanced significantly through modern analytical techniques. The process involves sequential nucleophilic attack by the amide nitrogen onto the imine carbon, followed by cyclization to form the seven-membered diazepine ring [2]. In the specific case of cinolazepam synthesis, the introduction of the 2-fluorophenyl group occurs through condensation reactions that maintain the stereochemical integrity of the benzodiazepine scaffold. The 2-cyanoethyl substitution at nitrogen-1 is typically introduced through alkylation reactions using acrylonitrile or related nitrile compounds [1].

Contemporary Industrial Production Techniques

Modern pharmaceutical manufacturing of cinolazepam employs sophisticated production techniques that optimize yield, purity, and cost-effectiveness while maintaining stringent quality control standards [4] [3]. The industrial production process encompasses three primary stages: drug substance synthesis, purification protocols, and final formulation preparation.

Contemporary manufacturing facilities utilize continuous flow reactors for enhanced process control and consistent product quality. These systems enable precise temperature and pressure management, critical for maintaining the selectivity of benzodiazepine ring formation reactions [5] [6]. The use of automated feeding systems ensures accurate stoichiometric control of reactants, minimizing the formation of undesired byproducts and maximizing conversion efficiency.

Industrial-scale synthesis typically employs optimized versions of the Lewis acid-catalyzed ring closure methodology [3]. Titanium tetrachloride has emerged as the preferred catalyst due to its high activity and compatibility with large-scale operations. The reaction conditions are carefully controlled, with temperatures maintained between 60-80°C and reaction times optimized to 4-6 hours based on continuous monitoring of conversion rates through process analytical technology systems [7] [8].

The manufacturing process incorporates advanced mixing technologies to ensure homogeneous reaction conditions across large-volume reactors. High-efficiency impeller designs and computational fluid dynamics modeling guide the selection of mixing parameters to achieve optimal mass and heat transfer characteristics [6]. This approach minimizes local concentration gradients that could lead to side reactions or incomplete conversion.

Quality control measures are integrated throughout the production process using real-time monitoring systems. Near-infrared spectroscopy and high-performance liquid chromatography systems provide continuous assessment of reaction progress and product quality [8] [9]. These process analytical technology tools enable immediate adjustment of process parameters to maintain consistent product specifications.

The production workflow follows Good Manufacturing Practice guidelines with comprehensive documentation and batch record systems [4] [10]. Raw material qualification includes extensive testing for identity, purity, and moisture content. In-process controls monitor critical parameters such as temperature profiles, mixing rates, and reaction completion. Final product testing encompasses identity confirmation, assay determination, and impurity profiling using validated analytical methods.

Scale-up considerations from laboratory to commercial production require careful attention to heat and mass transfer phenomena [11] [12]. Industrial reactors incorporate specialized heat exchange systems to manage the exothermic nature of certain synthetic steps. Computational modeling predicts the effects of scale-dependent factors including mixing efficiency and heat removal capacity, enabling successful technology transfer from pilot to commercial scale [13] [14].

Catalytic Systems and Reaction Optimization Strategies

The development of efficient catalytic systems for cinolazepam synthesis has focused on enhancing selectivity, reducing reaction times, and improving overall process economics [15] [16]. Multiple catalytic approaches have been investigated, ranging from traditional Lewis acids to advanced organocatalytic systems and zeolite-based heterogeneous catalysts.

Lewis acid catalysis represents the most widely implemented approach in industrial cinolazepam production. Titanium tetrachloride demonstrates superior performance characteristics, including high catalytic activity, broad substrate tolerance, and compatibility with large-scale operations [3] [17]. The catalyst operates through coordination to the carbonyl oxygen of intermediate compounds, activating electrophilic centers for nucleophilic attack and facilitating ring closure reactions. Optimal catalyst loadings range from 0.1 to 2.0 molar equivalents relative to the limiting reactant, with 0.5 equivalents typically providing the best balance between activity and cost [3].

Alternative Lewis acid systems including aluminum trichloride, boron trifluoride etherate, and zinc chloride have been evaluated for specific synthetic applications [18] [17]. Aluminum trichloride offers comparable activity to titanium tetrachloride but requires more stringent moisture exclusion due to its higher hydrolysis sensitivity. Boron trifluoride etherate provides excellent activity at reduced temperatures but presents handling challenges due to its volatility and corrosive nature.

Transition metal catalysis has emerged as a valuable tool for specialized transformations in benzodiazepine synthesis [19] [16]. Palladium-based catalysts enable cross-coupling reactions for the introduction of aryl substituents, while rhodium complexes facilitate selective hydrogenation steps. These catalytic systems operate under mild conditions and demonstrate excellent functional group tolerance, making them particularly suitable for late-stage modifications and the synthesis of complex derivatives.

Zeolite catalysts, particularly H-MCM-22, have shown remarkable efficiency in benzodiazepine synthesis under environmentally friendly conditions [18] [20]. These heterogeneous catalysts offer several advantages including easy separation from reaction mixtures, recyclability, and reduced environmental impact. H-MCM-22 demonstrates exceptional activity for the condensation of o-phenylenediamine derivatives with ketones, achieving yields of 80-90% under room temperature conditions with reaction times of 1-3 hours [18]. The catalyst maintains its activity over multiple reaction cycles, with minimal deactivation observed after six consecutive uses.

Organocatalytic approaches have gained attention for their metal-free nature and potential for enantioselective synthesis [16] [21]. Proline-based catalysts enable aldol-type reactions relevant to benzodiazepine intermediate formation, while chiral amine catalysts facilitate asymmetric transformations. These systems operate under mild conditions and demonstrate excellent compatibility with sensitive functional groups.

Reaction optimization strategies employ statistical design of experiments methodologies to identify optimal process conditions [11] [14]. Temperature, catalyst loading, solvent selection, and reaction time serve as primary variables in factorial experimental designs. Response surface methodology enables the identification of optimal operating conditions that maximize yield while minimizing impurity formation.

Process analytical technology integration provides real-time monitoring of catalytic reactions, enabling dynamic optimization based on reaction progress [8] [9]. Near-infrared spectroscopy and Raman spectroscopy systems monitor substrate consumption and product formation, allowing for precise endpoint determination and preventing over-reaction. This approach has resulted in yield improvements of 5-15% compared to time-based reaction termination protocols.

Purification Protocols and Yield Maximization Approaches

The purification of cinolazepam requires sophisticated protocols that address the compound's specific physical and chemical properties while maximizing recovery yields and achieving pharmaceutical-grade purity standards [22] [23]. Multiple purification methodologies have been developed and optimized for different scales of operation, from laboratory synthesis to commercial manufacturing.

Recrystallization remains the primary purification method for large-scale cinolazepam production due to its effectiveness, scalability, and cost efficiency [23] [24]. Acetonitrile has emerged as the preferred recrystallization solvent, providing optimal solubility characteristics and enabling the removal of key impurities through selective crystallization. The process typically involves dissolution of crude cinolazepam in hot acetonitrile (approximately 80°C), followed by controlled cooling to promote crystal formation. Seeding with pure cinolazepam crystals ensures consistent crystal morphology and minimizes the formation of polymorphic variants.

The recrystallization protocol has been optimized through systematic studies of solvent systems, cooling rates, and agitation conditions [23]. Slow cooling rates (0.5-1°C per minute) promote the formation of well-defined crystals with improved purity profiles. The addition of activated carbon during the hot dissolution step removes colored impurities and trace metal contaminants. Recovery yields of 80-90% are routinely achieved while maintaining purity levels exceeding 98%.

Column chromatography provides an alternative purification approach for smaller-scale preparations and research applications [23]. Silica gel stationary phases with ethyl acetate/n-hexane mobile phase systems (typically 1:9 ratio) enable effective separation of cinolazepam from synthetic impurities and byproducts. This method achieves purity levels of 90-95% with recovery yields of 70-85%. The technique is particularly valuable for purifying reaction mixtures containing multiple benzodiazepine derivatives.

High-performance liquid chromatography represents the gold standard for analytical-scale purification and serves as a reference method for purity assessment [23] [25]. Preparative HPLC systems enable the isolation of high-purity cinolazepam (>99%) for analytical standards and pharmaceutical reference materials. Methanol/water gradient systems with C18 stationary phases provide excellent resolution of cinolazepam from related substances. While recovery yields (85-95%) are generally high, the technique is limited to smaller scales due to throughput constraints and solvent consumption considerations.

Advanced purification technologies have been investigated for specialized applications and process intensification. Supercritical fluid chromatography offers rapid separation times and reduced solvent consumption compared to conventional HPLC methods [22]. Carbon dioxide-based mobile phases with polar modifiers enable effective purification while minimizing environmental impact. This technology is particularly attractive for applications requiring rapid purification with minimal thermal exposure.

Crystallization engineering approaches focus on controlling crystal form and particle size distribution to optimize downstream processing characteristics [20] [23]. Controlled nucleation and growth conditions produce crystals with improved filtration properties and enhanced dissolution characteristics. Anti-solvent crystallization techniques using water addition to organic solutions enable efficient purification while controlling particle morphology.

Membrane-based separation technologies offer continuous processing capabilities for large-scale purification applications [22]. Ultrafiltration and nanofiltration membranes enable the separation of cinolazepam from high molecular weight impurities and catalyst residues. These systems operate under mild conditions and can be integrated into continuous manufacturing processes for enhanced efficiency.

Yield maximization strategies incorporate comprehensive process understanding and optimization across all synthesis and purification steps [20] [26]. Statistical process control methodologies monitor key performance indicators including conversion efficiency, selectivity, and recovery yields. Design of experiments approaches identify optimal operating conditions that maximize overall process yield while maintaining quality specifications.

Waste minimization and solvent recovery systems contribute to overall process economics and environmental sustainability [24] [26]. Distillation and extraction systems enable the recovery and reuse of organic solvents, reducing raw material costs and waste disposal requirements. These systems typically achieve solvent recovery rates exceeding 95% while maintaining purity specifications suitable for reuse.

The integration of process analytical technology throughout purification operations enables real-time monitoring and control of key quality attributes [8] [9]. Inline spectroscopic measurements monitor solvent composition, crystallization progress, and final product purity. This approach enables dynamic optimization of purification conditions based on real-time process feedback, resulting in improved yields and consistent product quality.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CD - Benzodiazepine derivatives

N05CD13 - Cinolazepam

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Hepatic. Half Life: 9 hours

Wikipedia

Biological Half Life

Dates

2: Oelschläger H, Volke J, Belal F. Analysis of drugs by polarography, XXXV: The

3: Richards BL, Whittle SL, Buchbinder R. Muscle relaxants for pain management in

4: Walash MI, Belal F, Metwally ME, Hefnawy MM. A selective fluorimetric method

5: Mascher H, Nitsche V, Schütz H. Separation, isolation and identification of